molecular formula C58H62N2O24 B049554 Pbfi-AM

Pbfi-AM

Cat. No.: B049554
M. Wt: 1171.1 g/mol
InChI Key: AUKRBWNSOWVABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Pbfi-AM, also known as Potassium-binding Benzofuran Isophthalate Acetoxymethyl ester , is primarily targeted towards potassium ions (K+) within cells . It serves as a fluorescent indicator for potassium, allowing for the detection of physiological concentrations of K+ in the presence of other monovalent cations .

Mode of Action

This compound operates by binding to potassium ions within the cell . When a potassium ion binds to this compound, the indicator’s fluorescence quantum yield increases, its excitation peak narrows, and its excitation maximum shifts to shorter wavelengths . This results in a significant change in the ratio of fluorescence intensities excited at 340/380 nm . This spectral response upon ion binding permits excitation ratio measurements .

Biochemical Pathways

Instead, it serves as a tool for monitoring the levels of potassium ions within cells . By doing so, it indirectly provides insight into various cellular processes and pathways that are regulated by potassium ion concentrations.

Pharmacokinetics

The pharmacokinetics of this compound primarily involve its ability to permeate cell membranes. This compound is an acetoxymethyl (AM) ester form of the compound, which gives it cell membrane permeability . This allows it to enter cells simply by incubation . The typical loading concentration ranges from 5-10µM, with a loading time of 40 minutes to 4 hours, depending on the specific experimental requirements and cell types .

Result of Action

The primary result of this compound’s action is the detection of intracellular potassium ion concentrations . By binding to potassium ions and altering its fluorescence properties, this compound allows for the measurement of potassium ion levels within cells . This can provide valuable information for various research applications, particularly those involving cellular processes regulated by potassium ions.

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the dissociation constant (Kd) of this compound for potassium ions is highly dependent on the presence of sodium ions (Na+) . In a system without Na+, the Kd value of this compound for K+ is 5.1mM, while in a solution with a total K+/Na+ concentration of 135mM (approximately physiological ion strength), the Kd value of this compound for K+ is 44mM . Furthermore, this compound is sensitive to moisture and must be stored in a dry condition . Its solubility is also relatively low, and it is recommended to use Pluronic F-127 to optimize the probe’s cell loading efficiency .

Biochemical Analysis

Biochemical Properties

Pbfi-AM is a fluorescent K+ binding probe . It is soluble in DMSO and methanol . The selectivity of this compound for K+ is less than that of calcium indicators such as fura-2, but it is sufficient for the detection of physiological concentrations of K+ in the presence of other monovalent cations .

Cellular Effects

This compound is used to measure intracellular K+ fluxes in animal cells and in plant cells and vacuoles . It is capable of detecting physiological concentrations of K+ in the presence of other monovalent cations . This makes this compound a valuable tool in studying the effects of various biochemical reactions involving potassium ions within the cells.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to potassium ions. When an ion binds to this compound, the indicator’s fluorescence quantum yield increases, its excitation peak narrows and its excitation maximum shifts to shorter wavelengths . This allows for the detection of potassium ions within the cells.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is typically used in experiments that require the measurement of potassium ions over time. The product is stable and does not degrade over the course of these experiments . The exact temporal effects of this compound can vary depending on the specific experimental conditions.

Transport and Distribution

This compound is a cell-permeable compound, which means it can freely cross cell membranes and distribute within cells . Once inside the cell, it can bind to potassium ions, allowing for their detection.

Subcellular Localization

As a cell-permeable compound, this compound can distribute throughout the cell. Its localization within specific subcellular compartments would depend on where potassium ions are present, as this compound binds to these ions for detection .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pbfi-AM is synthesized through a series of chemical reactions involving the benzofuran isophthalate derivative and its acetoxymethyl ester form . The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes:

Properties

IUPAC Name

bis(acetyloxymethyl) 4-[6-[16-[2-[2,4-bis(acetyloxymethoxycarbonyl)phenyl]-5-methoxy-1-benzofuran-6-yl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H62N2O24/c1-35(61)75-31-79-55(65)39-7-9-43(45(23-39)57(67)81-33-77-37(3)63)51-25-41-27-53(69-5)47(29-49(41)83-51)59-11-15-71-19-21-73-17-13-60(14-18-74-22-20-72-16-12-59)48-30-50-42(28-54(48)70-6)26-52(84-50)44-10-8-40(56(66)80-32-76-36(2)62)24-46(44)58(68)82-34-78-38(4)64/h7-10,23-30H,11-22,31-34H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKRBWNSOWVABU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(=O)C1=CC(=C(C=C1)C2=CC3=CC(=C(C=C3O2)N4CCOCCOCCN(CCOCCOCC4)C5=C(C=C6C=C(OC6=C5)C7=C(C=C(C=C7)C(=O)OCOC(=O)C)C(=O)OCOC(=O)C)OC)OC)C(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H62N2O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1171.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pbfi-AM
Reactant of Route 2
Reactant of Route 2
Pbfi-AM
Reactant of Route 3
Reactant of Route 3
Pbfi-AM
Reactant of Route 4
Reactant of Route 4
Pbfi-AM
Reactant of Route 5
Reactant of Route 5
Pbfi-AM
Reactant of Route 6
Reactant of Route 6
Pbfi-AM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.